Losartan Carboxaldehyde Losartan Carboxaldehyde E-3179 is an organic molecular entity.
Brand Name: Vulcanchem
CAS No.: 114798-36-6
VCID: VC21337450
InChI: InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28)
SMILES: CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl
Molecular Formula: C22H21ClN6O
Molecular Weight: 420.9 g/mol

Losartan Carboxaldehyde

CAS No.: 114798-36-6

Cat. No.: VC21337450

Molecular Formula: C22H21ClN6O

Molecular Weight: 420.9 g/mol

Purity: > 95%

* For research use only. Not for human or veterinary use.

Losartan Carboxaldehyde - 114798-36-6

CAS No. 114798-36-6
Molecular Formula C22H21ClN6O
Molecular Weight 420.9 g/mol
IUPAC Name 2-butyl-5-chloro-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carbaldehyde
Standard InChI InChI=1S/C22H21ClN6O/c1-2-3-8-20-24-21(23)19(14-30)29(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)22-25-27-28-26-22/h4-7,9-12,14H,2-3,8,13H2,1H3,(H,25,26,27,28)
Standard InChI Key FQZSMTSTFMNWQF-UHFFFAOYSA-N
SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl
Canonical SMILES CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NNN=N4)C=O)Cl
Appearance Off-White to Light Yellow Solid
Melting Point 84-86°C

Chemical Properties and Structure

Losartan Carboxaldehyde possesses distinct chemical properties that define its biological behavior. The compound has a molecular formula of C22H21ClN6O and a molecular weight of 420.895 daltons . Structurally, it is characterized as an achiral molecule with no defined stereocenters .

The IUPAC name for Losartan Carboxaldehyde is 2-butyl-4-chloro-1-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]imidazole-5-carboxaldehyde, highlighting its structural relationship to losartan. The compound features an aldehyde functional group that plays a crucial role in its further metabolism to the carboxylic acid metabolite EXP-3174.

Table 1: Chemical Properties of Losartan Carboxaldehyde

PropertyValue
Chemical Name2-butyl-4-chloro-1-[p-(o-1H-tetrazol-5-ylphenyl)benzyl]imidazole-5-carboxaldehyde
SynonymsEXP3179, DuP-167
CAS Number114798-36-6
Molecular FormulaC22H21ClN6O
Molecular Weight420.895
StereochemistryAchiral
Defined Stereocenters0/0
E/Z Centers0
Charge0

The structural formula of Losartan Carboxaldehyde features an imidazole ring with a butyl chain, a chlorine atom, and a formyl (aldehyde) group. This aldehyde group represents the key structural difference from losartan, which contains a hydroxymethyl group at the same position .

Synthesis and Metabolic Pathway

Formation from Losartan

Losartan Carboxaldehyde is formed as an intermediate in the metabolic transformation of losartan to its active metabolite EXP-3174. This process involves the oxidation of the 5-hydroxymethyl group on the imidazole ring of losartan . The metabolic pathway proceeds in two steps:

  • Oxidation of the hydroxymethyl group of losartan to form the aldehyde (Losartan Carboxaldehyde/EXP3179)

  • Further oxidation of the aldehyde to form the carboxylic acid (EXP-3174)

This biotransformation primarily occurs in the liver through the action of cytochrome P450 enzymes, particularly CYP2C9 and CYP3A4 .

Laboratory Synthesis

For research and pharmaceutical purposes, synthetic methods have been developed to prepare Losartan Carboxaldehyde. According to studies, the compound can be synthesized through controlled oxidation of losartan using various oxidizing agents . This process has been optimized to ensure efficient and selective conversion to the aldehyde intermediate without further oxidation to the carboxylic acid.

Biological Activity and Pharmacology

Effects on Cellular Adhesion Molecules

Research has demonstrated that Losartan Carboxaldehyde at a concentration of 1 μM can block the upregulation of intercellular adhesion molecule-1 (ICAM-1) mRNA . This effect suggests potential benefits in reducing inflammatory cell recruitment and adhesion to vascular endothelium, which are key processes in vascular inflammation and atherosclerosis.

Inhibition of Eicosanoid Production

Preclinical Studies

In Vitro Findings

In vitro studies have revealed that Losartan Carboxaldehyde exhibits significant anti-inflammatory effects that are independent of angiotensin II receptor blockade . The compound has demonstrated the ability to inhibit cyclooxygenase enzymes and reduce the production of pro-inflammatory mediators in cellular models. These findings suggest that some of the pleiotropic benefits of losartan therapy may be attributed to the formation of this metabolite.

Clinical Significance

Relation to Losartan Pharmacokinetics

While Losartan Carboxaldehyde itself is an intermediate metabolite, its formation represents a critical step in the biotransformation of losartan to its major active metabolite EXP-3174. Pharmacokinetic studies in adults and children have demonstrated that after oral administration of losartan, significant quantities of both the parent compound and its active metabolite can be detected in plasma .

Analytical Methods and Detection

The analysis and quantification of Losartan Carboxaldehyde in biological samples are essential for pharmacokinetic and metabolic studies. Various analytical techniques have been employed for this purpose, including high-performance liquid chromatography (HPLC) coupled with mass spectrometry.

The compound can be identified by its molecular weight (420.895) and characteristic mass spectral fragmentation pattern. For structural confirmation, nuclear magnetic resonance (NMR) spectroscopy provides valuable information about the presence of the aldehyde functional group, which appears as a distinctive signal in the proton NMR spectrum .

For research purposes, synthetic Losartan Carboxaldehyde is available as a reference standard. Typically, sample solutions are provided at concentrations of approximately 10 mM for experimental use .

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